molecular formula C7H10N6 B3352753 6-Methyl-7,8-dihydropteridine-2,4-diamine CAS No. 50691-63-9

6-Methyl-7,8-dihydropteridine-2,4-diamine

Cat. No. B3352753
CAS RN: 50691-63-9
M. Wt: 178.2 g/mol
InChI Key: NYTDNXVAZIHXNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-7,8-dihydropteridine-2,4-diamine is a compound that belongs to the pteridine family. It is also known as 6-Methyl-7,8-dihydrobiopterin (6M7,8BH4). This compound has been studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.

Scientific Research Applications

6M7,8BH4 has been studied for its potential use in scientific research, particularly in the field of biochemistry and physiology. It has been shown to play a role in the regulation of nitric oxide (NO) synthesis and the activity of nitric oxide synthase (NOS). The compound has also been studied for its potential use in the treatment of various diseases, including cardiovascular diseases, diabetes, and neurological disorders.

Mechanism of Action

The mechanism of action of 6M7,8BH4 involves its role in the regulation of nitric oxide synthesis. The compound acts as a cofactor for NOS, which is responsible for the synthesis of NO. 6M7,8BH4 is required for the proper function of NOS, and its deficiency can lead to decreased NO synthesis and impaired vascular function.
Biochemical and Physiological Effects:
6M7,8BH4 has been shown to have various biochemical and physiological effects. It plays a role in the regulation of NO synthesis, which is important for the proper function of the cardiovascular system. The compound has also been shown to have antioxidant properties and may help protect against oxidative stress. Additionally, 6M7,8BH4 has been shown to play a role in the regulation of neurotransmitter synthesis and may have potential applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 6M7,8BH4 in lab experiments is its potential to regulate NO synthesis and NOS activity. This makes it a useful tool for studying the cardiovascular system and its regulation. However, the compound has limitations in terms of its stability and availability, which can make it difficult to use in experiments.

Future Directions

There are several future directions for research on 6M7,8BH4. One area of focus is the potential use of the compound in the treatment of various diseases, including cardiovascular diseases, diabetes, and neurological disorders. Additionally, further research is needed to understand the mechanisms of action of 6M7,8BH4 and its potential applications in scientific research. Finally, more studies are needed to determine the optimal dosage and administration of the compound for various applications.
In conclusion, 6M7,8BH4 is a compound with potential applications in scientific research, particularly in the fields of biochemistry and physiology. Its role in the regulation of NO synthesis and NOS activity makes it a useful tool for studying the cardiovascular system and its regulation. Further research is needed to understand the mechanisms of action of 6M7,8BH4 and its potential applications in the treatment of various diseases.

properties

IUPAC Name

6-methyl-7,8-dihydropteridine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6/c1-3-2-10-6-4(11-3)5(8)12-7(9)13-6/h2H2,1H3,(H5,8,9,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYTDNXVAZIHXNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N=C(N=C2NC1)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90480094
Record name 6-Methyl-7,8-dihydropteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

50691-63-9
Record name 6-Methyl-7,8-dihydropteridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90480094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-7,8-dihydropteridine-2,4-diamine
Reactant of Route 2
6-Methyl-7,8-dihydropteridine-2,4-diamine
Reactant of Route 3
6-Methyl-7,8-dihydropteridine-2,4-diamine
Reactant of Route 4
6-Methyl-7,8-dihydropteridine-2,4-diamine
Reactant of Route 5
6-Methyl-7,8-dihydropteridine-2,4-diamine
Reactant of Route 6
6-Methyl-7,8-dihydropteridine-2,4-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.